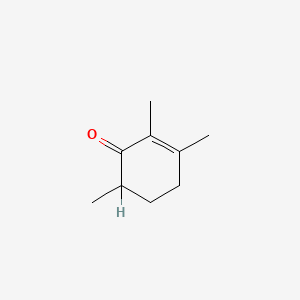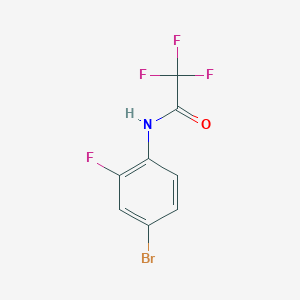
Trimethylcyclohexenone
Descripción general
Descripción
Métodos De Preparación
Trimethylcyclohexenone is typically produced by the catalytic hydrogenation of isophorone . The process involves the use of catalysts such as RANEY® nickel, palladium, or platinum, and can be carried out in both solvent-free and solvent-based conditions . The reaction conditions often include temperatures ranging from 20°C to 30°C and pressures of 60-133.36 Pa . Industrial production methods involve a series of reactors connected in loops to ensure high conversion rates and selectivity .
Análisis De Reacciones Químicas
Trimethylcyclohexenone undergoes various chemical reactions, including:
Hydrogenation: Selective hydrogenation of isophorone to produce this compound.
Oxidation: Can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can yield different cyclohexanol derivatives.
Substitution: Undergoes substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), platinum on carbon (Pt/C), and RANEY® nickel . Major products formed from these reactions include 3,3,5-trimethylcyclohexanol and other cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Trimethylcyclohexenone has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the selective catalytic hydrogenation of organic compounds.
Biology: Serves as an intermediate in the synthesis of various biologically active compounds.
Medicine: Utilized in the production of pharmaceutical intermediates.
Industry: Employed as a solvent for lacquers, varnishes, paints, and vinyl resins.
Mecanismo De Acción
The mechanism of action of trimethylcyclohexenone involves its interaction with various molecular targets and pathways. It acts as a hydrogen donor in hydrogenation reactions, facilitating the reduction of double bonds in organic compounds . The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
Trimethylcyclohexenone can be compared with other similar compounds such as:
Cyclohexanone: Similar in structure but lacks the three methyl groups, making it less sterically hindered.
3,3,5-Trimethylcyclohexanol: The reduced form of this compound, which has different reactivity and applications.
Isophorone: The precursor to this compound, which undergoes hydrogenation to form the latter.
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2,3,6-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNEDMSOAECRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388498 | |
| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53894-33-0, 20030-29-9 | |
| Record name | Cyclohexenone, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






























Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)

![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)


